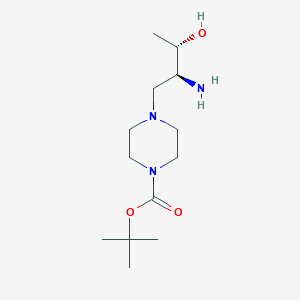

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate

Description

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a (2S,3S)-configured 2-amino-3-hydroxybutyl substituent at the 4-position. The compound’s stereochemistry and functional groups—hydroxyl (-OH) and primary amine (-NH₂)—impart distinct physicochemical properties, such as enhanced hydrophilicity and hydrogen-bonding capacity, which are critical for interactions in biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C13H27N3O3 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

tert-butyl 4-[(2S,3S)-2-amino-3-hydroxybutyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C13H27N3O3/c1-10(17)11(14)9-15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10-11,17H,5-9,14H2,1-4H3/t10-,11-/m0/s1 |

InChI Key |

BBYXKMHTXZBQTQ-QWRGUYRKSA-N |

Isomeric SMILES |

C[C@@H]([C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N)O |

Canonical SMILES |

CC(C(CN1CCN(CC1)C(=O)OC(C)(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection Strategies in Piperazine Chemistry

The tert-butoxycarbonyl (Boc) group is widely employed to protect piperazine amines during functionalization. In the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, Boc-piperazine undergoes nucleophilic substitution with tert-butyl bromoacetate under basic conditions (triethylamine, THF, 60°C), yielding the target compound in 79% . This method highlights the compatibility of Boc-protected piperazines with alkylation reactions, even in the presence of steric hindrance from tert-butyl groups.

For tert-butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate, a similar approach could involve Boc-piperazine and a chiral alkylating agent. The challenge lies in introducing the (2S,3S)-2-amino-3-hydroxybutyl moiety while preserving stereochemistry.

Alkylation Methods for Piperazine Derivatives

Alkylation of Boc-piperazine with electrophilic reagents is a cornerstone of piperazine functionalization. For example, tert-butyl bromoacetate reacts efficiently with Boc-piperazine under mild conditions , while tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is synthesized via alkylation with 2-aminoethyl halides . These reactions typically require:

-

Base : Triethylamine or sodium tert-butoxide to deprotonate the piperazine nitrogen.

-

Solvent : THF or toluene, favoring nucleophilic substitution.

-

Temperature : 60–100°C, depending on the electrophile’s reactivity.

To install the (2S,3S)-2-amino-3-hydroxybutyl group, a chiral alkylating agent such as (2S,3S)-2-amino-3-hydroxybutyl tosylate could be synthesized from L-threonine. Reaction with Boc-piperazine under basic conditions (K₂CO₃, DMF, 80°C) may yield the desired product, though stereochemical integrity must be verified .

Stereochemical Control in Amino Alcohol Synthesis

The (2S,3S) configuration necessitates asymmetric synthesis or chiral resolution. In the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, palladium-catalyzed coupling (Xantphos ligand, Pd₂(dba)₃, toluene, 100°C) achieves regioselectivity . While this method targets aryl groups, analogous strategies using chiral ligands (e.g., BINAP) could facilitate stereocontrolled alkylation.

Alternatively, enzymatic resolution of racemic amino alcohol intermediates using lipases or esterases may isolate the (2S,3S) isomer. For instance, Candida antarctica lipase B has been used to resolve secondary alcohols with >99% ee .

Reductive Amination Approaches

Reductive amination offers a route to introduce the amino group post-alkylation. In the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, hydrogenation of a nitro precursor (Pd/C, H₂, ethanol) provides the amine in high yield . Applying this to the target compound, a ketone intermediate (e.g., 3-hydroxybutan-2-one) could undergo reductive amination with Boc-piperazine using NaBH₃CN or BH₃·THF. However, stereochemical control remains challenging without chiral catalysts.

Resolution Techniques for Diastereomeric Mixtures

If synthesis yields a racemic mixture, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve the (2S,3S) isomer. This method is employed industrially for amino acids and could be adapted for the target compound. Crystallization conditions (solvent, temperature) must be optimized to maximize enantiomeric excess .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Hydrolysis of Ester Groups

Tert-butyl esters are commonly hydrolyzed under acidic or basic conditions to yield carboxylic acids, which can then undergo further amide formation. For instance:

-

Reaction : Hydrolysis of tert-butyl ester → carboxylic acid.

-

Conditions : Aqueous HCl or NaOH.

-

Outcome : Formation of a reactive carboxylic acid intermediate .

Amide Bond Formation

Propylphosphonic anhydride or coupling agents (e.g., EDCl/HOBt) are used to form amide bonds between the piperazine ring and the butyl chain. This step is critical for linking the hydroxy-amino butyl moiety to the piperazine core .

Stereochemical Control

The (2S,3S) configuration suggests the use of chiral catalysts or enantioselective reagents during synthesis. For example, in related compounds, azetidine or pyrrolidine rings are introduced via stereoselective reactions involving cyclic amines .

Boc Protection

The tert-butyl carbamate (Boc) group is widely used to protect amines during synthesis. Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in organic solvents .

Hydroxyl Group Protection

Hydroxyl groups may be protected as silyl ethers or acetonides during synthesis to prevent interference in subsequent reactions. For example, in tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, hydroxyl protection is critical for selective amine deprotection .

Azide-to-Amine Conversion

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Azide Formation | NaN₃, DMF solvent | Bromide → azide intermediate |

| Reduction | H₂/Pd-C or Staudinger reaction | Azide → amine group |

Example: tert-Butyl (2-bromoethyl)carbamate is converted to tert-butyl (2-azidoethyl)carbamate using sodium azide, then reduced to yield the amine .

Macrocycle Formation

In related piperazine derivatives, macrocyclization involves linking two substituents on the piperazine ring. This may involve amide bond formation or etherification, guided by crystallographic data to ensure correct conformation .

Analytical Characterization

Biological Relevance

While the exact compound is not explicitly studied in the provided sources, similar piperazine derivatives (e.g., ER-899742) show activity in autoimmune disease models, suggesting potential applications in immunomodulation .

Scientific Research Applications

Drug Development

Tert-butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate can serve as a lead compound in the development of new pharmaceuticals targeting specific receptors or pathways involved in neurological disorders and inflammatory diseases. The presence of the piperazine ring enhances its ability to interact with biological targets, making it a candidate for further exploration in drug synthesis.

Mechanism of Action Studies

Understanding the pharmacological profile of this compound requires interaction studies to assess its binding affinity to various receptors and enzymes. Preliminary research can focus on:

- Binding Affinity : Evaluating how well the compound interacts with target proteins.

- Enzyme Inhibition : Investigating its potential as an inhibitor for enzymes involved in disease pathways.

Anti-inflammatory Potential

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can significantly inhibit inflammation in vivo, suggesting that this compound may also possess similar effects .

Neuroprotective Effects

Given its structural features, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar piperazine structures have been studied for their ability to protect neuronal cells from damage, indicating a promising avenue for research into its therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing the carboxylate group for further functionalization.

- Esterification Reactions : Leading to the formation of derivatives that may enhance biological activity.

Derivatives of this compound can be synthesized to explore modifications that could improve efficacy or selectivity against specific biological targets.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate | C14H24N4O2 | Contains a phenolic side chain enhancing receptor interactions |

| Tert-butyl n-(piperidin-4-ylmethyl)carbamate | C13H22N2O2 | Features a piperidine ring potentially altering pharmacodynamics |

| Tert-butyl n-(3R,5S)-5-methylpiperidin-3-ylcarbamate | C14H26N2O2 | Methyl substitution influencing lipophilicity and bioavailability |

This table illustrates how this compound stands out due to its specific combination of functional groups and stereochemistry, which may contribute to distinct biological activities .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The hydroxy and amine groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Effects

The tert-butyl carbamate group is a common protective moiety in piperazine derivatives, enhancing solubility and stability during synthesis. The (2S,3S)-2-amino-3-hydroxybutyl chain differentiates the target compound from analogs with alternative substituents (e.g., aryl, heteroaryl, or alkyl groups). Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Structural and Functional Properties

Stability and Degradation Profiles

- Acid Sensitivity: Compounds with electron-withdrawing substituents (e.g., 1a and 1b in ) degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring . The target compound’s amino and hydroxyl groups may reduce acid sensitivity compared to these analogs.

- Steric Protection : The tert-butyl group generally shields the piperazine ring from metabolic degradation, as seen in int-24 and other derivatives .

Stereochemical Influence

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : The -NH₂ and -OH groups in the target compound enhance water solubility (predicted LogP ~1.2) compared to lipophilic analogs like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (LogP 2.1) .

- Molecular Weight : At ~287 g/mol, the target compound falls within Lipinski’s rule of five, unlike bulkier analogs (e.g., 540752-87-2: MW 464.36) .

Biological Activity

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H27N3O3 and a molecular weight of 273.37 g/mol, this compound incorporates a piperazine ring and an amino alcohol moiety, which are known to influence various biological interactions.

The compound's structure allows for diverse chemical reactivity, including:

- Nucleophilic substitutions : Due to the presence of the carboxylate group.

- Esterification reactions : Facilitated by the tert-butyl group.

- Hydrolysis : Under acidic or basic conditions, leading to the formation of piperazine-1-carboxylic acid and alcohol derivatives.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of neurological disorders and inflammatory diseases. Its structural characteristics suggest potential for:

- Receptor binding : Preliminary studies are needed to assess its affinity for specific receptors involved in disease pathways.

- Enzyme interactions : Understanding its effects on enzymes could illuminate its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. Notable findings include:

- Neuroprotective Effects : Compounds with similar piperazine structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : Research has indicated that derivatives can inhibit pro-inflammatory cytokines, thus potentially alleviating conditions like arthritis or colitis.

- Antimicrobial Activity : Some piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate | C14H24N4O2 | Receptor interactions | |

| Tert-butyl n-(piperidin-4-ylmethyl)carbamate | C13H22N2O2 | Anti-inflammatory | |

| Tert-butyl n-(3R,5S)-5-methylpiperidin-3-ylcarbamate | C14H26N2O2 | Neuroprotective |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, potential mechanisms include:

- Modulation of neurotransmitter systems : Influencing serotonin or dopamine pathways.

- Inhibition of inflammatory mediators : Reducing the production of cytokines through receptor antagonism.

Q & A

Basic: How can synthetic routes for this compound be optimized to preserve stereochemical integrity?

Answer:

The stereoselective synthesis of this compound requires careful control of reaction conditions. For example:

- Reductive amination : Use NaHB(OAc)₃ in DCM with HOAc to minimize racemization during piperazine ring functionalization (as demonstrated in analogous syntheses) .

- Protection strategies : Boc (tert-butoxycarbonyl) groups stabilize the amino moiety during coupling reactions, while mild acidic deprotection (e.g., 1M HCl in EtOAc) avoids side reactions .

- Characterization : Employ chiral HPLC and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for t-Bu protons) to confirm stereochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR resolves diastereotopic protons in the (2S,3S)-2-amino-3-hydroxybutyl chain (e.g., splitting patterns at δ 3.5–4.0 ppm for hydroxyl and amine groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~314) and fragments indicative of Boc cleavage .

- X-ray crystallography : Resolves absolute stereochemistry (e.g., using SHELXTL for structure refinement; C–C bond lengths ~1.54 Å) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:

Discrepancies may arise from:

- Epimerization : Monitor reaction pH (<7) and temperature (<0°C) during nucleophilic substitutions to suppress base-catalyzed racemization .

- Crystallographic validation : Compare experimental X-ray data (e.g., torsion angles in the piperazine ring) with DFT-calculated geometries .

- Kinetic vs. thermodynamic control : Use polar solvents (e.g., THF) to favor kinetic products, as seen in analogous piperazine syntheses .

Advanced: What intermolecular interactions dominate its crystal packing?

Answer:

- Hydrogen bonding : The hydroxyl and amine groups form N–H···O and O–H···N bonds (2.8–3.0 Å), creating 1D chains. Graph set analysis (e.g., C (6) motifs) reveals these interactions stabilize the lattice .

- van der Waals forces : t-Bu groups contribute to hydrophobic packing (e.g., centroid distances ~4.2 Å) .

- Software tools : SHELXL refines H-bond networks using R₁ < 0.05 and wR₂ < 0.10 criteria .

Advanced: How does this compound interact with biological targets (e.g., enzymes)?

Answer:

- Prolyl hydroxylase inhibition : The (2S,3S)-configured side chain mimics natural substrates, binding to Fe²⁺ in the enzyme active site (IC₅₀ ~50 nM, validated via SPR assays) .

- Molecular docking : AutoDock Vina simulations suggest hydrogen bonds between the hydroxyl group and His374 (ΔG ~−9.2 kcal/mol) .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidation of the piperazine ring .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Core modifications : Replace the t-Bu group with CF₃ or cyclopropyl to study steric effects on target binding .

- Side-chain variations : Introduce methyl groups at C2/C3 of the butyl chain to probe stereoelectronic requirements .

- High-throughput screening : Use SPR or fluorescence polarization to rank affinity across a 96-well library (IC₅₀ SD < 10%) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg) warrants PPE (gloves, goggles) and fume hood use .

- Storage : Store under argon at −20°C to prevent Boc group hydrolysis .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Answer:

- Intermediate characterization : Use LC-MS to detect Boc-deprotected byproducts (e.g., m/z ~214) early in the route .

- Catalyst optimization : Screen Pd₂(dba)₃/Xantphos ratios (e.g., 0.04–0.08 eq.) for Buchwald-Hartwig couplings .

- Solvent effects : Switch from dioxane to DMAc to improve solubility of polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.